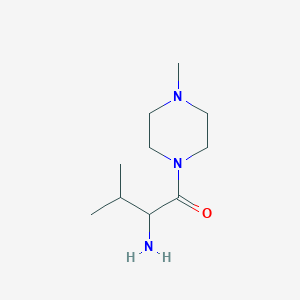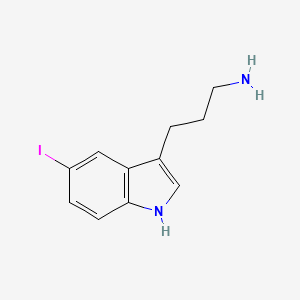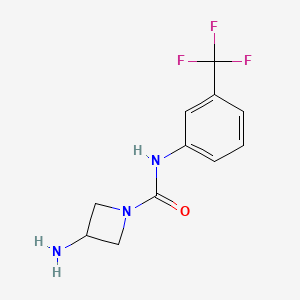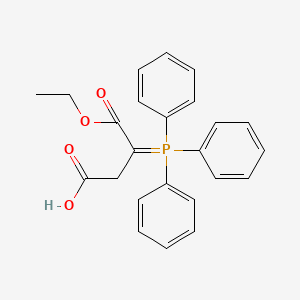
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C24H22O4P and a molecular weight of 405.4 g/mol.
Métodos De Preparación
The synthesis of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid typically involves the reaction of ethyl pyruvate with triphenylphosphine. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned reagents and conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its ability to modulate biochemical pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid involves its ability to act as a ylide, a compound with a positively charged phosphorus atom and a negatively charged carbon atom. This ylide can participate in various chemical reactions, such as the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and cellular components to exert its effects.
Comparación Con Compuestos Similares
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid can be compared with other similar compounds, such as:
4-Methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and physical properties.
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)-butanoic acid: Another similar compound with a methoxy group, used in similar applications but with distinct reactivity profiles.
Propiedades
Fórmula molecular |
C24H23O4P |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C24H23O4P/c1-2-28-24(27)22(18-23(25)26)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,25,26) |
Clave InChI |
FXMXQZFRACBYPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


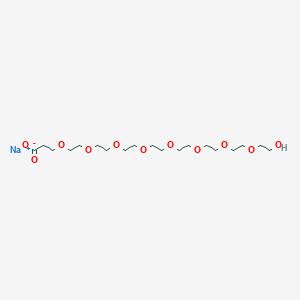
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)
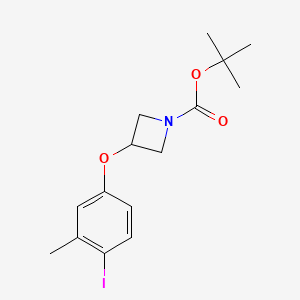

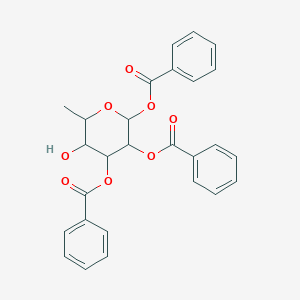
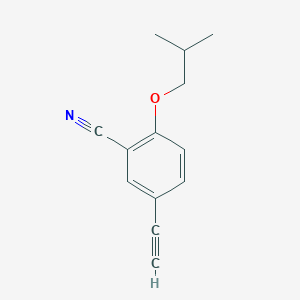
amine](/img/structure/B13721518.png)
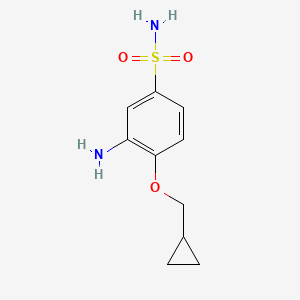
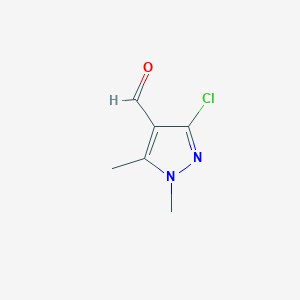
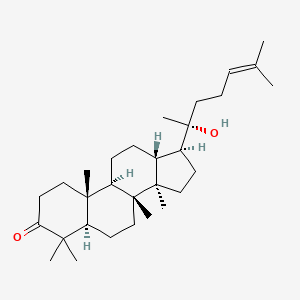
![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
